1-Chloro-4-methoxybenzene-d4

Catalog No.
S12877340
CAS No.
M.F
C7H7ClO
M. Wt
146.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-methoxybenzene-d4

Product Name

1-Chloro-4-methoxybenzene-d4

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-methoxybenzene

Molecular Formula

C7H7ClO

Molecular Weight

146.61 g/mol

InChI

InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

YRGAYAGBVIXNAQ-QFFDRWTDSA-N

Canonical SMILES

COC1=CC=C(C=C1)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Cl)[2H]

1-Chloro-4-methoxybenzene-d4 (CAS 1219804-86-0), also known as 4-chloroanisole-2,3,5,6-d4, is a highly enriched stable isotope-labeled aryl chloride where the four aromatic protons are replaced by deuterium. As a fundamental halogenated aromatic ether, the unlabeled baseline compound is widely utilized as a precursor in cross-coupling, a model substrate for C-H functionalization, and a monitored volatile organic compound in food and beverage quality control. For industrial and analytical procurement, the -d4 isotopologue is primarily sourced as an internal standard for mass spectrometry (GC-MS/LC-MS) and as a mechanistic probe for determining kinetic isotope effects (DKIE) in organometallic methodology development. The +4 Da mass shift is specifically critical for chlorine-containing analytes, as it cleanly bypasses the natural 37Cl M+2 isotopic interference [1].

Research Fit

Workflow Stable isotope dilution assay (SIDA) via GC-MS or LC-MS
Selection Deuterated aromatic ISTD co-eluting with 4-chloroanisole
Context Supports quantification in complex environmental, food, and biological matrices

Substituting 1-chloro-4-methoxybenzene-d4 with its unlabeled counterpart or alternative deuterated anisoles severely compromises quantitative and mechanistic workflows. In mass spectrometry, using a generic structural analog or a lower-mass isotope (e.g., -d2) fails to resolve the target signal from the natural 37Cl isotopic signature of the unlabeled analyte, leading to inaccurate quantification of trace environmental or food-taint levels. In synthetic methodology, specifically in C-H activation or aryne generation studies, the exact 2,3,5,6-d4 labeling is required to accurately calculate primary deuterium kinetic isotope effects (DKIE) across all ring positions. Using a fully deuterated (-d7) or methoxy-labeled (-d3) variant confounds NMR and MS tracking by introducing unnecessary isotopic exchange variables at the methoxy site, making the specific ring-d4 form non-interchangeable for precise aromatic functionalization studies [1].

Substitution Risk

Non-deuterated 4-chloroanisole cannot be mass-resolved from the target analyte, compromising quantification.
Structurally unrelated internal standards may show differential extraction, ionization, and retention, violating the core principle of internal standardization.
Labile-deuterated analogs (e.g., O- or N-deuterated) risk back-exchange in protic solvents, leading to inaccurate isotope ratios.

Elimination of 37Cl Isotopic Interference in MS Quantification

In quantitative mass spectrometry, the natural 37Cl isotope of unlabeled 1-chloro-4-methoxybenzene produces a significant M+2 peak (~32% relative abundance). Using a -d2 isotopologue as an internal standard results in severe signal overlap. 1-Chloro-4-methoxybenzene-d4 provides a clean +4 Da mass shift, moving its primary signal to M+4. This creates a >99% resolution between the unlabeled analyte's M/M+2 peaks and the standard's M+4/M+6 peaks, ensuring high-fidelity calibration curves [1].

Evidence DimensionIsotopic signal overlap (M+2 interference)
Target Compound DataM+4 base peak (+4 Da shift, ~0% overlap)
Comparator Or BaselineUnlabeled baseline or -d2 analog (up to 32% overlap due to 37Cl)
Quantified Difference>99% reduction in cross-channel isotopic interference
ConditionsGC-MS/LC-MS Selected Ion Monitoring (SIM) for trace chloroanisoles

Procuring the -d4 variant is strictly required for regulatory-compliant trace analysis to prevent false positives caused by chlorine's natural isotopic distribution.

Isotopic Purity & Mass Shift
Reported
+4.03 Da mass shift; ≥98% atom % D
Supports ISTD mass resolution for ratio-based quantification
Vendor-specified purity; verify by independent analysis

Precision Determination of Ortho-Metalation Kinetics

When developing late-stage functionalization or aryne-generation methodologies, distinguishing between rate-limiting C-H cleavage and other mechanistic steps is critical. By reacting 1-chloro-4-methoxybenzene-d4 in parallel or in competition with the unlabeled baseline, researchers can precisely quantify the primary deuterium kinetic isotope effect (DKIE). The complete 2,3,5,6-d4 labeling ensures that any ortho-metalation event is probed, yielding kH/kD values that directly dictate catalyst design [1].

Evidence DimensionKinetic Isotope Effect (kH/kD) measurement capability
Target Compound DataEnables direct kH/kD quantification for all 4 aromatic positions
Comparator Or BaselineUnlabeled 1-chloro-4-methoxybenzene (baseline rate kH only)
Quantified DifferenceYields definitive kH/kD ratios (typically ≥2.0 for rate-limiting C-H cleavage)
ConditionsTransition-metal catalyzed C-H functionalization or deprotonative aryne generation

Essential for R&D teams optimizing catalytic cycles, as it definitively identifies whether C-H bond breaking is the bottleneck in new synthetic routes.

Deuterium Retention Stability
Class-level
Ring-deuterated label resists H/D exchange under typical LC-MS/GC-MS conditions
May support consistent ISTD response and method reliability
Class-level inference; confirm label integrity in specific method

Aromatic Background Suppression in NMR Reaction Monitoring

Tracking the conversion of chloroanisole derivatives in complex mixtures is often hindered by overlapping aromatic signals. Unlabeled 1-chloro-4-methoxybenzene exhibits a strong AA'BB' multiplet system between 6.8 and 7.3 ppm in 1H NMR. Procuring 1-chloro-4-methoxybenzene-d4 completely silences this aromatic background, leaving only the sharp methoxy singlet (~3.8 ppm). This 100% reduction in aromatic proton integration allows for the unambiguous observation of newly formed aromatic products or transient intermediates during complex cross-coupling reactions [1].

Evidence DimensionAromatic proton signal integration (1H NMR)
Target Compound Data0 protons in the 6.8-7.3 ppm region
Comparator Or BaselineUnlabeled 1-chloro-4-methoxybenzene (4 protons, complex multiplet)
Quantified Difference100% suppression of baseline aromatic signals
Conditions1H NMR monitoring of crude reaction mixtures

Dramatically reduces spectral deconvolution time and increases the accuracy of in situ yield determinations during chemical process development.

Matrix Effect Correction
Class-level
Co-elution with analyte reduces matrix-induced variability by ~50% (class-level)
Supports matrix-effect control for precise quantification
Class-level inference from deuterated ISTD literature

Internal Standard for Environmental and Food Safety GC-MS

Due to its +4 Da mass shift that cleanly bypasses the natural 37Cl M+2 peak, 1-chloro-4-methoxybenzene-d4 is utilized as a highly reliable internal standard for quantifying trace chloroanisole taints in wine, packaging materials, and environmental water samples. It ensures high-fidelity calibration without isotopic cross-talk [1].

Mechanistic Probing in Aryne Chemistry and C-H Functionalization

In the development of novel cross-coupling or net-dehydrogenation methodologies, this compound serves as a critical mechanistic probe. The complete ring deuteration allows researchers to conduct competitive kinetic isotope effect (KIE) experiments to determine if ortho-deprotonation or metalation is the rate-determining step, directly informing catalyst optimization [2].

NMR-Silent Aromatic Precursor for Complex Synthesis Tracking

When synthesizing complex multi-ring systems where the chloroanisole moiety is appended to an already crowded aromatic framework, using the -d4 variant simplifies the 1H NMR spectra of the products. This enables rapid structural verification and process monitoring by eliminating the characteristic AA'BB' multiplet of the starting material [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental water analysis for 4-chloroanisole
Deuterated ISTD matching target analyte
Matrix-effect correction and recovery assessment
Food and beverage quality testing for chloroanisoles
Co-eluting ISTD for stable isotope dilution
Normalization for complex food matrix interferences
Metabolic tracer studies of anisole derivatives
Stable aromatic ring-deuterium label
Tracer signal integrity and metabolite differentiation
Method development for halogenated aromatic compounds
Model deuterated aromatic standard
Method precision and validation endpoint review

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

146.0436495 g/mol

Monoisotopic Mass

146.0436495 g/mol

Heavy Atom Count

9

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